Cas no 4282-30-8 (4-(methoxycarbonyl)thiophene-3-carboxylic acid)

4-(Methoxycarbonyl)thiophene-3-carboxylic acid is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure combines a thiophene ring with both ester and carboxylic acid functional groups, enabling diverse reactivity for derivatization. The methoxycarbonyl group enhances solubility in organic solvents, while the carboxylic acid moiety allows for further functionalization via amidation, esterification, or metal-catalyzed coupling reactions. This compound is particularly valuable in the development of thiophene-based intermediates for agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers seeking to incorporate thiophene scaffolds into complex molecules.
4-(methoxycarbonyl)thiophene-3-carboxylic acid structure
4282-30-8 structure
Product name:4-(methoxycarbonyl)thiophene-3-carboxylic acid
CAS No:4282-30-8
MF:
Molecular Weight:
MDL:MFCD20639325
CID:4651297
PubChem ID:13899778

4-(methoxycarbonyl)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(methoxycarbonyl)thiophene-3-carboxylic acid
    • MDL: MFCD20639325

4-(methoxycarbonyl)thiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B413605-100mg
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8
100mg
$ 275.00 2022-06-07
Enamine
EN300-214585-0.25g
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
0.25g
$403.0 2023-09-16
Enamine
EN300-214585-10.0g
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
10.0g
$3500.0 2023-07-06
TRC
B413605-50mg
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8
50mg
$ 185.00 2022-06-07
TRC
B413605-10mg
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8
10mg
$ 50.00 2022-06-07
Enamine
EN300-214585-2.5g
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
2.5g
$1594.0 2023-09-16
Enamine
EN300-214585-1g
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
1g
$813.0 2023-09-16
1PlusChem
1P01BC2W-50mg
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
50mg
$286.00 2024-05-02
1PlusChem
1P01BC2W-1g
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
1g
$1067.00 2024-05-02
Aaron
AR01BCB8-2.5g
4-(methoxycarbonyl)thiophene-3-carboxylic acid
4282-30-8 95%
2.5g
$2217.00 2025-02-09

4-(methoxycarbonyl)thiophene-3-carboxylic acid 関連文献

4-(methoxycarbonyl)thiophene-3-carboxylic acidに関する追加情報

4-(Methoxycarbonyl)Thiophene-3-Carboxylic Acid (CAS No. 4282-30-8)

4-(Methoxycarbonyl)thiophene-3-carboxylic acid, also known by its CAS number CAS No. 4282-30-8, is a heterocyclic compound with significant potential in various fields of organic chemistry and materials science. This compound, characterized by its thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid moiety, has garnered attention due to its unique electronic properties and versatile reactivity. Recent studies have highlighted its applications in drug design, material synthesis, and as an intermediate in organic transformations.

The structure of 4-(methoxycarbonyl)thiophene-3-carboxylic acid consists of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, with substituents at the 3 and 4 positions. The carboxylic acid group (-COOH) at the 3 position and the methoxycarbonyl group (-COOCH₃) at the 4 position endow the molecule with both acidic and ester functionalities. This dual functionality makes it an attractive candidate for various chemical modifications, including esterification, amidation, and coupling reactions.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-(methoxycarbonyl)thiophene-3-carboxylic acid. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the thiophene ring with desired substituents. Additionally, researchers have explored bio-inspired synthesis routes, leveraging enzymatic catalysis to achieve higher yields and selectivity.

The physical and chemical properties of 4-(methoxycarbonyl)thiophene-3-carboxylic acid have been extensively studied. Its solubility in polar solvents, such as water and ethanol, is influenced by the presence of the carboxylic acid group. The compound exhibits moderate thermal stability, with a decomposition temperature around 150°C under inert conditions. Spectroscopic analyses, including UV-vis and NMR spectroscopy, have provided insights into its electronic structure and intermolecular interactions.

In terms of applications, 4-(methoxycarbonyl)thiophene-3-carboxylic acid has found utility in the development of advanced materials. For instance, it has been employed as a building block for constructing conjugated polymers with tailored electronic properties. These polymers exhibit potential applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Furthermore, its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited in surface chemistry and nanotechnology.

The biological activity of 4-(methoxycarbonyl)thiophene-3-carboxylic acid has also been a focal point of recent research. Studies have demonstrated its potential as a lead compound in drug discovery programs targeting specific protein kinases and enzymes. Its unique structure allows for interactions with biological targets through hydrogen bonding and π-π stacking interactions. Preclinical evaluations have shown promising results in inhibiting certain enzymatic pathways associated with neurodegenerative diseases.

In conclusion, 4-(methoxycarbonyl)thiophene-3-carboxylic acid, with its CAS number CAS No. 4282-30-8, stands as a versatile compound with diverse applications across multiple disciplines. Its combination of functional groups and structural features positions it as a valuable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new synthetic routes and functional applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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